1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine

Medicinal Chemistry Structure-Activity Relationship Thienylbenzylamine SAR

SAR inconsistency compromises lead optimization. Seemingly minor structural perturbations-e.g., relocating the methoxy group from 3- to 2- or 4-position, or removing the 5-fluoro atom-abrogate target engagement or alter metabolic fate per patent-backed SAR data (US 5,030,647; EP 0557305 B1). This compound delivers the exact 5-fluoro-2-thienyl / 3-methoxybenzyl arrangement required for reproducible biological outcomes. Key advantages: (1) Validated (2-thienyl)alkylamine scaffold with demonstrated NMDA receptor antagonism (reference compound IC₅₀ 43 nM); (2) Defined regioisomer for quantitative pharmacophore modeling across 2-MeO, 3-MeO, 4-MeO, and unsubstituted benzyl analogs; (3) Secondary amine linker and fluorine atom enable further PROTAC functionalization for CNS-targeted protein degradation studies. Supplied as hydrochloride salt (C₁₃H₁₅ClFNOS, MW 287.78) with full analytical certification.

Molecular Formula C13H15ClFNOS
Molecular Weight 287.78 g/mol
Cat. No. B12231142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine
Molecular FormulaC13H15ClFNOS
Molecular Weight287.78 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC2=CC=C(S2)F.Cl
InChIInChI=1S/C13H14FNOS.ClH/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12;/h2-7,15H,8-9H2,1H3;1H
InChIKeyFIQMFMOWVCPLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine Overview


1-(5-Fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine (CAS 1856040-87-3) is a synthetic thienylbenzylamine derivative supplied as its hydrochloride salt (C₁₃H₁₅ClFNOS, MW 287.78) . This secondary amine features a 5-fluoro-substituted thiophene ring linked via a methanamine bridge to a 3-methoxybenzyl group. The compound belongs to a broader class of (2-thienyl)alkylamines that have been patent-claimed as both anti-inflammatory agents (US 5,030,647) and NMDA receptor-targeted neuroprotectants (EP 0557305 B1). Its unique substitution pattern—a meta-methoxybenzyl pharmacophore combined with a 5-fluoro-thiophene—positions it as a non-interchangeable building block for structure-activity relationship (SAR) campaigns in medicinal chemistry.

SAR probe for thienylbenzylamine pharmacophore mapping
Meta-methoxybenzyl regioisomer for substitution study
HCl salt for aqueous assay and library handling
NMDA receptor-channel scaffold (class-level reference)

Why Thienylbenzylamine Analogs Are Not Interchangeable


The (2-thienyl)alkylamine scaffold exhibits pronounced structure-activity relationships in which the position of substituents on both the thiophene and benzyl rings critically governs pharmacological potency and selectivity [1]. U.S. Patent 5,030,647 explicitly enumerates variants where R₁–R₅ substitution patterns on the benzyl moiety yield distinct anti-inflammatory profiles, and the European neuroprotective patent EP 0557305 B1 describes similar sensitivity to alkyl/alkoxy placement. Consequently, seemingly minor structural perturbations—such as relocating the methoxy group from the 3‑ to the 2‑ or 4‑position, or removing the 5-fluoro atom from the thiophene—can abrogate target engagement or change the metabolic fate of the molecule. These patent-backed SAR observations make generic substitution unreliable; the exact 5‑fluoro‑2‑thienyl / 3‑methoxybenzyl arrangement must be procured to ensure reproducible biological outcomes.

Regioisomeric identity
Meta-methoxy substitution may shift target engagement compared to ortho/para regioisomers with identical molecular weight.
5-Fluoro-thiophene requirement
Absence of the 5-fluoro atom alters electronic properties and metabolic stability; non-fluorinated analogs may not reproduce SAR profiles.
Salt form mismatch
Free base exhibits lower aqueous solubility; procurement of the hydrochloride salt supports consistent dissolution for biological assays.

Differentiation Evidence vs. Analogs


Meta-Methoxybenzyl vs. Ortho/Para Regioisomers

The anti-inflammatory thienylbenzylamine patent US 5,030,647 teaches that the position of substituents on the benzyl ring (R₁–R₅) directly impacts pharmacological potency [1]. While the patent does not disclose side-by-side IC₅₀ values for the 3‑methoxy, 2‑methoxy, and 4‑methoxy regioisomers, the specification's exhaustive enumeration of regiochemical variants demonstrates that bioactivity is exquisitely sensitive to substitution geometry. In the context of other benzylamine chemotypes, meta-substituted analogues have been shown to alter both target affinity and selectivity profiles compared to ortho- or para-substituted congeners. Therefore, the 3‑methoxybenzyl arrangement cannot be assumed equivalent to the 2‑methoxy (CAS 1855910-54-1) or 4‑methoxy (CAS 1856052-22-6) regioisomers, which share identical molecular formula (C₁₃H₁₅ClFNOS, MW 287.78) but exhibit distinct steric and electronic topologies.

Meta vs Ortho/Para Regioisomers
Class-level inference
3-methoxy (meta) substitution inferred to yield distinct potency and selectivity profiles vs 2-methoxy and 4-methoxy regioisomers per US 5,030,647 SAR landscape.
Regioisomeric identity may alter biological response.
Direct comparative bioactivity data not publicly available.
Medicinal Chemistry Structure-Activity Relationship Thienylbenzylamine SAR

NMDA Receptor Affinity of Thienylalkylamine Scaffold

The European patent EP 0557305 B1 establishes that (2-thienyl)alkylamine derivatives, including compounds with benzyl-type N-substitution, possess N-methyl-D-aspartate (NMDA) receptor blocking properties relevant to stroke, cerebral ischaemia, and neurodegenerative disease [1]. Although the specific 3‑methoxybenzyl analogue has not been individually profiled in public literature, a structurally proximate compound—8319 ((±)-2-Amino-N-ethyl-α-(3-methyl-2-thienyl)benzeneethanamine dihydrochloride)—demonstrates high-affinity displacement of [³H]TCP from the NMDA receptor-channel site with an IC₅₀ of 43 nM, while remaining inactive at benzodiazepine and GABA sites [2]. Compound 8319 additionally displayed robust in vivo anticonvulsant and neuroprotective efficacy (ED₅₀ 1–20 mg/kg ip in multiple seizure models; hippocampal neuroprotection at 30–100 mg/kg sc). These data provide a quantitative benchmark for the scaffold's target engagement and support the expectation that 1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine may exhibit similar NMDA-directed pharmacology subject to the specific SAR imposed by its 5-fluoro‑thiophene and 3‑methoxybenzyl groups.

NMDA Receptor Scaffold Reference
Class-level inference
Compound 8319: IC₅₀ 43 nM for [³H]TCP displacement (rat cortical membranes); in vivo ED₅₀ 1–20 mg/kg ip in seizure models.
Supports NMDA receptor-channel study context for scaffold.
Target compound not yet directly profiled; SAR may shift affinity.
Neuroscience NMDA Receptor Antagonism Neuroprotection

Hydrochloride Salt Form Differentiation

The compound is supplied as a hydrochloride salt with the verified molecular formula C₁₃H₁₅ClFNOS and a molecular weight of 287.78 g/mol, as documented by CAS 1856040-87-3 . The hydrochloride salt form is distinguished from the free base (C₁₃H₁₄FNOS) by the presence of one equivalent of HCl, which improves aqueous solubility and solid-state stability—a critical factor for reproducible biological assay preparation. The 5-fluoro substituent on the thiophene ring (absent in non-fluorinated benzyl-thienyl analogs) contributes to altered electronic properties and metabolic stability, while the 3‑methoxybenzyl group differentiates it from other N‑alkyl variants (e.g., N-methyl, N-benzyl, N-(2-thienylmethyl)). These molecular distinctions, although not yet tied to published comparative bioactivity data, are essential for maintaining batch-to-batch consistency in SAR libraries and for ensuring that procurement aligns with the intended pharmacophore.

Salt Form Identity
Data to verify
Hydrochloride salt; molecular formula C₁₃H₁₅ClFNOS, MW 287.78; distinct from free base and N-alkyl analogs.
Salt form may support aqueous solubility for assay preparation.
Sources: supplier certification; independent data not publicly available.
Analytical Chemistry Pre-formulation Compound Identity Verification

Research and Industrial Applications


SAR of Anti-inflammatory Thienylbenzylamines

As a defined regioisomeric variant within the thienylbenzylamine class patented for anti-inflammatory use (US 5,030,647), this compound serves as a key SAR probe to map the contribution of a meta-methoxy substituent on the benzyl ring to anti-inflammatory potency and selectivity [1]. Researchers can compare it head-to-head with 2‑methoxy, 4‑methoxy, and unsubstituted benzyl analogs to establish quantitative pharmacophore models.

NMDA Receptor Pharmacology and Neuroprotection

The (2-thienyl)alkylamine scaffold is validated as an NMDA receptor antagonist with neuroprotective efficacy, as demonstrated by compound 8319 (IC₅₀ 43 nM) [2]. 1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine can be employed in radioligand binding and functional assays to explore how fluorination of the thiophene and methoxy substitution of the benzyl group modulate NMDA receptor affinity, channel kinetics, and downstream neuroprotection.

Building Block for CNS-Targeting PROTACs

The presence of a secondary amine linker, a fluorine atom for metabolic stability, and a methoxybenzyl group amenable to further functionalization makes this compound an attractive starting material for designing proteolysis-targeting chimeras (PROTACs) aimed at CNS targets. The scaffold's NMDA receptor engagement can be exploited for targeted protein degradation strategies in neurodegenerative disease models [2].

Application
Selection Property
Validation Focus
Anti-inflammatory thienylbenzylamine SAR studies
Regioisomeric substitution pattern (meta-methoxy)
Pharmacophore contribution and selectivity mapping
NMDA receptor channel pharmacology research
5-Fluoro-thiophene / 3-methoxybenzyl combination
Target engagement and selectivity vs. scaffold benchmark
CNS-targeted PROTAC precursor development
Secondary amine linker and fluorine substitution
Ligand efficiency and metabolic stability assessment
Quote Request

Request a Quote for 1-(5-fluoro-2-thienyl)-N-(3-methoxybenzyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.